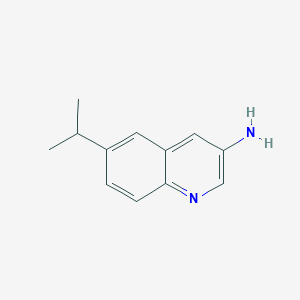

6-Isopropylquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

6-propan-2-ylquinolin-3-amine |

InChI |

InChI=1S/C12H14N2/c1-8(2)9-3-4-12-10(5-9)6-11(13)7-14-12/h3-8H,13H2,1-2H3 |

InChI Key |

MWDVANMNBRFDMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=CC(=CN=C2C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Isopropylquinolin 3 Amine and Derivatives

Primary Synthetic Routes to the Quinoline (B57606) Nucleus

The formation of the fundamental quinoline ring system can be achieved through several established and contemporary synthetic methods.

The Friedländer synthesis is a well-established and versatile method for constructing quinoline derivatives. wikipedia.org The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. wikipedia.orgorganic-chemistry.org For the synthesis of a 6-isopropylquinoline (B87316) backbone, a plausible starting material would be 2-amino-5-isopropylbenzaldehyde, which would react with an appropriate α-methylene carbonyl compound to form the heterocyclic ring.

Two primary mechanisms are proposed for the Friedländer synthesis. One pathway begins with an aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline. An alternative pathway involves the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to yield the final product. wikipedia.org

Other classical methods, such as the Skraup and Doebner-von Miller reactions, are also applicable for generating the 6-isopropylquinoline core by starting with 4-isopropylaniline (B126951). acs.orgrsc.org The Skraup synthesis, for instance, involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. rsc.org Research has demonstrated the successful synthesis of a 6'-isopropyl-substituted quinoline derivative from 4-isopropylaniline using a variation of this classical approach, highlighting the viability of using a pre-substituted aniline as a precursor. acs.org

Modern synthetic chemistry has increasingly utilized palladium-catalyzed reactions to build complex heterocyclic systems like quinolines. These methods offer high efficiency and functional group tolerance. One prominent strategy involves the palladium-catalyzed oxidative cyclization of ortho-alkenylanilines with various coupling partners. For example, the reaction of o-vinylanilines with alkynes, in the presence of a palladium catalyst and molecular oxygen, can construct 2,3-disubstituted quinolines. organic-chemistry.org

Another approach is the direct C-H activation and annulation of anilines with alkynes. Cobalt-catalyzed systems have also been shown to be highly efficient for this transformation, using DMSO as both a solvent and a C1 building block to afford a broad range of quinolines. organic-chemistry.org These catalytic methods provide powerful alternatives to classical syntheses for accessing the quinoline nucleus.

| Catalyst System | Reactants | Key Features | Reference |

| Pd-catalyst / O₂ | o-Vinylanilines + Alkynes | Constructs 2,3-disubstituted quinolines via oxidative cyclization. | organic-chemistry.org |

| Co(III)-catalyst / DMSO | Anilines + Alkynes | Highly regioselective C-H activation/cyclization; DMSO acts as a C1 source. | organic-chemistry.org |

| Iron(III)-based Imidazolium Salts | Anilines + Allylic Alcohols | Proceeds via ortho-allylation and subsequent oxidative cyclization. | core.ac.uk |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, offering significant advantages in terms of atom economy and step efficiency. nih.gov Several MCRs have been developed for the synthesis of quinoline derivatives.

For instance, copper-catalyzed one-pot multicomponent reactions have been employed to synthesize 2-aminoquinoline-3-carboamides from readily available starting materials. nih.gov This approach combines amination, condensation, cyclization, and dehydrogenation in a single pot. Another strategy involves a palladium-catalyzed three-component domino reaction of ethynylarylamines, aryl iodides, carbon monoxide, and amines to yield 2-aryl-4-dialkylaminoquinolines. frontiersin.org While not directly producing the target molecule, these MCRs demonstrate the potential to rapidly assemble quinoline scaffolds with an amino or amino-precursor group at or near the C-3 position.

Palladium-Catalyzed Cyclization Processes

Regioselective Introduction of the Isopropyl Moiety at C-6

The most direct and widely practiced strategy for introducing the isopropyl group at the C-6 position is to begin the synthesis with an aniline already bearing this substituent. The use of 4-isopropylaniline as a starting material in classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, ensures the isopropyl group is correctly positioned in the final quinoline product. acs.orggoogle.com

Alternative strategies involving the functionalization of a pre-formed quinoline ring are more challenging. Direct Friedel-Crafts alkylation of quinoline is generally not feasible because the basic nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. quora.com While modern C-H activation methods have made significant strides, they typically show regioselectivity for the C-2, C-4, or C-8 positions of the quinoline ring, often guided by the nitrogen atom or an N-oxide directing group. mdpi.comrsc.org Therefore, building the quinoline ring from a C-4 substituted aniline precursor remains the most reliable method for achieving C-6 isopropylation.

Amine Functionalization at C-3 Position

Introducing the amine group at the C-3 position can be accomplished through several synthetic routes, most notably by the reduction of a 3-nitroquinoline (B96883) precursor or by nucleophilic substitution on a 3-haloquinoline.

A common and effective method involves the synthesis of a 3-nitroquinoline intermediate, which is then reduced to the corresponding 3-aminoquinoline (B160951). The nitration of 4-hydroxyquinolines often occurs at the C-3 position. datapdf.com This nitro derivative can then be converted to a 4-chloro-3-nitroquinoline, which serves as a versatile intermediate. The final step is the reduction of the nitro group, which can be achieved using various reducing agents, such as catalytic hydrogenation with Raney Nickel. datapdf.comgoogle.com This strategy has been successfully applied to produce 3-aminoquinoline derivatives. datapdf.com A patent specifically details the reduction of 4-isobutylamino-3-nitroquinoline (B1589667) to 4-isobutylamino-3-aminoquinoline, demonstrating the industrial applicability of this method. google.com

| Precursor | Reagents/Catalyst | Conditions | Product | Reference |

| 4-Isobutylamino-3-nitroquinoline | Raney Nickel, H₂ | Methanol, 3.5 Kg H₂ pressure, 2.5 hrs | 4-Isobutylamino-3-aminoquinoline | google.com |

| 4-Chloro-3-nitroquinoline | Catalytic Hydrogenation | - | 3-Aminoquinoline | datapdf.com |

An alternative pathway to the C-3 amine is through a direct amination reaction, typically a nucleophilic aromatic substitution (SNAr) on a quinoline ring bearing a suitable leaving group, such as a halogen, at the C-3 position.

This two-step process first requires the synthesis of a 3-halo-6-isopropylquinoline . Methods for synthesizing 3-haloquinolines include the electrophilic cyclization of N-(2-alkynyl)anilines or alkynyl imines. acs.orgresearchgate.net For example, using N-halosuccinimide (NXS) activated by a copper salt (CuX) has been shown to be effective for the cyclization of (Z)-alkynyl imines into polysubstituted 3-haloquinolines. researchgate.net

Once the 3-haloquinoline intermediate is obtained, the amine group can be installed via an SNAr reaction with an appropriate nitrogen nucleophile, such as ammonia (B1221849) or a protected amine equivalent. The reactivity of the C-X bond is enhanced by the electron-withdrawing nature of the quinoline ring. In some cases, palladium-catalyzed amination (Buchwald-Hartwig amination) can be employed to facilitate the C-N bond formation under milder conditions, which is particularly useful for complex substrates. nih.gov

Reduction of Nitro Precursors

The conversion of a nitroquinoline to an aminoquinoline is a critical synthetic step. A variety of reducing agents and methods have been developed for this purpose, offering different levels of chemoselectivity, mildness, and functional group tolerance. organic-chemistry.org The choice of method often depends on the presence of other reducible functional groups within the molecule. unacademy.com

Commonly employed methods for the reduction of nitroarenes, which are applicable to the synthesis of 6-isopropylquinolin-3-amine, include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source like H₂ gas or a transfer hydrogenation reagent like triethylsilane. organic-chemistry.orgpublish.csiro.au This method is generally efficient, but care must be taken as it can also reduce other groups like alkenes. unacademy.com

Chemical reduction offers a broad spectrum of reagents. Metal-acid systems, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are classical and effective methods for nitro group reduction. publish.csiro.auunr.edu.ar These methods are robust, though they can sometimes require tedious workups to remove metal salts. publish.csiro.au More recent developments have introduced milder and more selective metal-free reduction systems. The combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine, for example, provides a metal-free method that works under mild conditions and tolerates many functional groups. beilstein-journals.orgorganic-chemistry.org Similarly, reagents like tetrahydroxydiboron (B82485) have been shown to effectively reduce aromatic nitro compounds in water. organic-chemistry.org

The following table summarizes various established methods for the reduction of nitroquinolines.

Table 1: Selected Methods for the Reduction of Nitroquinolines to Aminoquinolines

| Method | Reagents and Conditions | General Applicability & Notes | Citation(s) |

|---|---|---|---|

| Catalytic Hydrogenation | Raney Nickel, H₂, Acetone | Effective method, though yields can be variable. | publish.csiro.au |

| Catalytic Hydrogenation | Pd/C, H₂ or Triethylsilane | Widely used, high yields. Catalyst can be recycled. | organic-chemistry.org |

| Metal/Acid Reduction | Iron powder, Acetic Acid | A classic, high-yield method. publish.csiro.au Can be used in domino reactions for quinoline synthesis. mdpi.com | publish.csiro.aumdpi.com |

| Metal Salt Reduction | Stannous chloride (SnCl₂), Hydrochloric Acid | High yields but may require strict temperature control and tedious workup. | publish.csiro.au |

| Hydrazine Reduction | Hydrazine hydrate, Raney Nickel W-7, Ethanol | Good yields (approx. 80%) and avoids metal ions in the final solution. | publish.csiro.au |

| Copper-Mediated Reduction | Copper(II) oxide (CuO), Hydrazine monohydrate | Reusable reagent, fast reaction times, and high conversion rates. | acs.org |

Derivatization Strategies for Structural Diversity

To explore the chemical space around this compound and develop analogs with potentially enhanced properties, various derivatization strategies can be employed. These include modifying the existing amino functional group, directly functionalizing the C-H bonds of the quinoline core, and replacing the core scaffold entirely.

Functional Group Interconversions on this compound

The primary amino group of this compound is a versatile handle for a wide range of chemical transformations. ub.eduslideshare.net Functional group interconversion (FGI) allows for the introduction of diverse functionalities, which can significantly alter the molecule's physicochemical properties.

Standard reactions for primary aromatic amines can be applied to the 3-amino group. For instance, acylation with acyl chlorides or anhydrides can produce a variety of amides. Alkylation reactions can yield secondary and tertiary amines, although controlling the extent of alkylation can be challenging. ub.edu A particularly powerful transformation is diazotization, where the amine is treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt. This intermediate can then be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction to introduce halides, cyano groups, and other functionalities.

Table 2: Potential Functional Group Interconversions of the 3-Amino Group

| Reaction Type | Reagents | Resulting Functional Group | Citation(s) |

|---|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide (-NHCOR) | compoundchem.com |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Pyridine (B92270) | Sulfonamide (-NHSO₂R) | vanderbilt.edu |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) | ub.edu |

| Diazotization / Sandmeyer | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | Halide (-X), Nitrile (-CN) | vanderbilt.edu |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool in synthetic chemistry, allowing for the modification of molecular scaffolds without the need for pre-installed functional groups. yale.edursc.org For the this compound scaffold, several C-H bonds on the quinoline ring and the isopropyl substituent are potential targets for such transformations.

The functionalization of the quinoline ring is a transformative strategy for generating novel drug candidates with potentially improved pharmacological profiles. rsc.org Transition metal-catalyzed reactions, particularly those using palladium, rhodium, or copper, are predominant in this field. yale.edunih.gov The regioselectivity of these reactions can often be controlled by directing groups. In the case of this compound, the amino group itself or a derivative (e.g., a pyrimidyl-amino group) could direct functionalization to the C-2 or C-4 positions. The nitrogen atom in the quinoline ring can also direct functionalization to the C-8 position. Furthermore, the unactivated C-H bonds at positions C-5, C-7, and C-8, as well as those on the isopropyl group, represent opportunities for late-stage diversification.

Table 3: Potential Sites and Methods for C-H Functionalization

| Position | Potential Reaction Type | Catalyst/Reagent System | Notes | Citation(s) |

|---|---|---|---|---|

| C-2, C-4 | Arylation, Alkylation | Pd(OAc)₂, Ligand, Oxidant | Directed by the 3-amino group or a modified directing group. | nih.gov |

| C-5, C-7 | Arylation, Alkenylation | Pd-catalysis | Minisci-type radical reactions are also possible for electron-deficient quinolines. | rsc.org |

| C-8 | Arylation, Acetoxylation | Pd(OAc)₂, Ac₂O | Directed by the quinoline nitrogen. | rsc.org |

Design and Synthesis of this compound Analogs via Scaffold Hopping

Scaffold hopping is a rational drug design strategy used to identify isofunctional molecular structures with significantly different core skeletons. namiki-s.co.jpcam.ac.uk The objective is to discover novel compounds that retain the key biological activity of the original molecule but possess improved properties such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property space. cam.ac.ukresearchgate.net

For this compound, a scaffold hopping approach would involve replacing the quinoline core with other heterocyclic or carbocyclic systems. The key is to ensure that the new scaffold can position the essential pharmacophoric elements—the amino group (or a surrogate) and the isopropyl group—in a three-dimensional arrangement that mimics their orientation in the original quinoline structure. Computational tools and structural databases are often employed to identify suitable replacement scaffolds. cam.ac.uk For example, the quinoline scaffold could potentially be replaced by other bicyclic heteroaromatics that are common in medicinal chemistry.

Table 4: Illustrative Examples of Potential Scaffold Hops

| Original Scaffold | Potential Replacement Scaffolds | Rationale | Citation(s) |

|---|---|---|---|

| Quinoline | Indole, Benzimidazole | These scaffolds are privileged structures in medicinal chemistry and can present substituents in similar vectors. | researchgate.net |

| Quinoline | Pyrazolo[1,5-a]pyridine, Imidazo[1,2-a]pyridine | These nitrogen-containing heterocycles can mimic the electronic and steric properties of the quinoline ring. | namiki-s.co.jpresearchgate.net |

| Quinoline | Naphthalene, Tetralone | Carbocyclic scaffolds can be used to probe the importance of the quinoline nitrogen atoms for biological activity. | namiki-s.co.jp |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 6 Isopropylquinolin 3 Amine

Rational Design of 6-Isopropylquinolin-3-amine Derivatives for SAR Investigations

The rational design of derivatives based on the this compound scaffold is a critical step in exploring its therapeutic potential. This process involves the strategic modification of the parent molecule to probe the chemical space and understand how different structural features influence biological activity. The primary goals are to identify key pharmacophoric elements and to optimize potency, selectivity, and pharmacokinetic properties.

For SAR investigations, medicinal chemists typically design a library of analogues by modifying three key regions of the this compound molecule:

The Amino Group at Position 3: The 3-amino group is a crucial feature, likely acting as a hydrogen bond donor or a key point for interaction with biological targets. researchgate.netacs.org Derivatives are designed by N-alkylation, N-acylation, or by converting the amine into various functional groups (e.g., amides, sulfonamides) to explore the impact of basicity, hydrogen bonding capacity, and steric bulk. researchgate.net

The Isopropyl Group at Position 6: This hydrophobic group can be systematically replaced with other alkyl groups (e.g., methyl, ethyl, tert-butyl) or cyclic moieties to investigate the effect of lipophilicity and steric hindrance on activity. jst.go.jpresearchgate.net Introducing polar or charged groups at this position can also probe for potential interactions with hydrophilic pockets in a target protein.

The Quinoline (B57606) Ring System: Other positions on the quinoline core (e.g., C2, C4, C7, C8) can be substituted with a diverse set of functional groups. These include electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens or nitro groups) to modulate the electronic properties of the entire ring system. acgpubs.orgmedcraveonline.com

The design process is often guided by computational methods, such as molecular docking, which can predict how analogues might bind to a specific protein target, thereby prioritizing the synthesis of the most promising compounds. nih.govresearchgate.net

Exploration of Substituent Effects on the Quinoline Ring System

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring.

The 3-Amino Group: The amino group at the C3 position is a significant determinant of activity. In many heterocyclic compounds, an amino group serves as a critical pharmacophore by forming hydrogen bonds with amino acid residues in the active site of an enzyme or receptor. Studies on related 3-aminoquinolines have shown their potential as substrates in various reactions, indicating the group's accessibility and reactivity. acs.org

The 6-Isopropyl Group: Substituents at the C6 position significantly influence the molecule's interaction with its biological target. In studies of quinoline-6-carboxamides, a hydrophobic cyclic amine at a nearby position was found to be crucial for potency. jst.go.jp Similarly, the isopropyl group in this compound provides a bulky, hydrophobic moiety that can engage in van der Waals or hydrophobic interactions within a receptor's binding pocket. Modifying this group would directly test the importance of lipophilicity for the compound's activity. Research on cabozantinib (B823) analogues showed that a wide range of substituents are tolerated at the quinoline 6-position, suggesting its potential as a key site for activity modulation. researchgate.net

The following table summarizes findings from related quinoline derivatives, illustrating the impact of various substituents on biological activity.

| Compound Series | Position of Substitution | Substituent | Observed Effect on Activity | Potential Inference for this compound |

| 4-Aminoquinolines | C7 | -Cl | Essential for antimalarial activity. arabjchem.orgasianpubs.org | Halogenation at C7 could be a key modification. |

| Quinoline-based drugs | C6 | -F | Enhances antibacterial activity. | Fluorination of the quinoline ring could introduce new activities. |

| Quinoline-6-carboxamides | C2 | Hydrophobic cyclic amine | Important for high potency (mGluR1 antagonist). jst.go.jp | Modifications at the C2 position could be critical for potency. |

| Cabozantinib Analogues | C6 | Various polar groups | Tolerated and can engage in additional hydrogen bonding. researchgate.net | The C6 position is a viable point for introducing diverse functional groups. |

Conformational Analysis and its Impact on Biological Activity

Conformational analysis examines the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For a molecule like this compound, this analysis is crucial for understanding how it interacts with its biological target. The quinoline core itself is a rigid, planar structure, which provides a fixed scaffold. However, the substituents—the amino group at C3 and the isopropyl group at C6—have rotational freedom.

The orientation of the 3-amino group can determine its ability to act as a hydrogen bond donor or acceptor. The rotation around the C6-isopropyl bond will define the volume that the hydrophobic group occupies and its orientation relative to the planar quinoline ring. The energetically preferred conformation of the molecule is the one that will most likely bind to a receptor.

In studies of other substituted quinolines and isoquinolines, the spatial orientation of side chains relative to the planar aromatic system was shown to be a critical factor influencing cytotoxic potency and DNA-binding affinity. openmedicinalchemistryjournal.com For a drug to be effective, it must adopt a conformation that is complementary to its binding site (the "bioactive conformation"). Computational modeling can be used to predict the lowest energy conformations of this compound derivatives and how these conformations might change upon binding to a target, providing insight into the structural requirements for activity.

Quantitative Structure-Activity Relationship Modeling of this compound Series

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org For a series of this compound derivatives, QSAR can be a powerful tool to predict the activity of unsynthesized compounds and guide further drug design.

Development of Predictive Models

The development of a QSAR model begins with a dataset of compounds with known biological activities. For a series derived from this compound, this would involve synthesizing a library of analogues and testing them in a relevant biological assay.

Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

2D Descriptors: Based on the 2D structure, including topological indices, molecular weight, and counts of specific atoms or functional groups.

3D Descriptors: Based on the 3D conformation, including steric fields (Comparative Molecular Field Analysis - CoMFA) and electrostatic, hydrophobic, and hydrogen bond fields (Comparative Molecular Similarity Indices Analysis - CoMSIA). nih.govmdpi.com

Physicochemical Descriptors: Such as lipophilicity (logP), molar refractivity (MR), and electronic parameters. asianpubs.org

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a mathematical equation that correlates the descriptors with biological activity. arabjchem.org

For a series of antimalarial quinolines, researchers developed robust 2D and 3D-QSAR models using descriptors related to steric, electrostatic, and hydrophobic features. nih.govmdpi.com A hypothetical QSAR model for a series of this compound derivatives might take the form:

Biological Activity = c0 + c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C)

Where A, B, and C are molecular descriptors and c0-c3 are coefficients determined by the regression analysis.

Validation of QSAR Models

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential. mdpi.com

Internal Validation: This method assesses the robustness and stability of the model using the training set data. The most common technique is leave-one-out (LOO) cross-validation, which generates a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. arabjchem.org

External Validation: This is the most stringent test of a model's predictive power. The initial dataset is split into a training set (to build the model) and a test set (to validate it). The model is used to predict the activity of the test set compounds, which were not used in model generation. The predictive ability is measured by the predictive r² (pred_r²). A value greater than 0.6 is often required for a model to be considered truly predictive. arabjchem.org

Studies on various aminoquinoline series have successfully developed and validated QSAR models with high predictive power. For example, a QSAR study on 4-amino-7-chloroquinolines yielded models with q² values over 0.8 and pred_r² values over 0.7, indicating excellent statistical reliability. arabjchem.org

The table below shows typical statistical validation parameters from QSAR studies on related aminoquinoline series.

| Compound Series | QSAR Model Type | q² (Cross-validation) | r² (Correlation) | pred_r² (External Validation) | Reference |

| 4-Amino-7-chloroquinolines | 2D-QSAR (GA-MLR) | 0.8349 | 0.9188 | 0.7258 | arabjchem.org |

| Quinoline Derivatives | 3D-QSAR (CoMFA) | 0.70 | 0.80 | 0.63 | nih.gov |

| Quinoline Derivatives | 3D-QSAR (CoMSIA) | 0.69 | 0.79 | 0.61 | nih.gov |

| Quinoline Derivatives | 2D-QSAR | 0.845 | - | 0.876 (r²test) | mdpi.comusm.cl |

These examples demonstrate that QSAR is a highly applicable and successful methodology for the study of quinoline derivatives, and would be a valuable approach for elucidating the SAR of the this compound series.

Biological Target Identification and Mechanistic Elucidation of 6 Isopropylquinolin 3 Amine Analogs

Methodologies for Identifying Molecular Targets

The identification of the specific proteins or other biomolecules with which a small molecule interacts is a foundational step in drug discovery and chemical biology. For analogs of 6-isopropylquinolin-3-amine, a compound with potential therapeutic applications, researchers employ a variety of sophisticated techniques to pinpoint its molecular targets. criver.comresearchgate.net These methods can be broadly categorized into affinity-based, genetic, and computational approaches. wikipedia.orgresearchgate.net

Affinity Proteomics Approaches

Affinity proteomics is a powerful method for identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. researchgate.netnih.gov This technique relies on the principle of using a modified version of the compound of interest to "fish" for its interacting proteins. nih.gov

One common strategy involves immobilizing an analog of this compound onto a solid support, such as a bead or a resin, to create an affinity matrix. nih.govresearchgate.net This matrix is then incubated with a protein mixture. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins can then be identified using mass spectrometry. researchgate.net

Another approach is the use of trifunctional chemical probes, often referred to as "capture compounds". criver.com These probes are designed with three key components: a recognition element that binds to the target protein, a reactive group that forms a covalent bond with the target, and a tag for enrichment and identification. criver.com This method offers advantages in capturing even weak or transient interactions. criver.com

Chemoproteomics Techniques

Key chemoproteomic strategies include:

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. nih.gov By comparing the labeling pattern in the presence and absence of a this compound analog, researchers can identify enzymes that are inhibited by the compound.

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis. researchgate.net Cells or lysates are treated with the compound and then subjected to limited proteolysis. The stabilized proteins are then identified by mass spectrometry. researchgate.net

Thermal Proteome Profiling (TPP): Similar to DARTS, TPP is based on the increased thermal stability of a protein when bound to a ligand. eu-openscreen.eu Cells are heated to various temperatures in the presence or absence of the compound, and the aggregated proteins are separated from the soluble ones. Changes in the melting temperature of specific proteins indicate a binding interaction. eu-openscreen.eu

These techniques provide a global view of the potential protein targets of this compound analogs within a native biological context. criver.comwikipedia.org

Genetic Screening Strategies (e.g., RNAi-based platforms)

Molecular Mechanism of Action Studies

Once potential molecular targets have been identified, further studies are necessary to validate these targets and elucidate the precise molecular mechanism by which the compound exerts its biological effect. criver.comresearchgate.net

In Vitro Enzymatic Assays (e.g., ATPase assays)

If a this compound analog is hypothesized to target an enzyme, its activity can be directly tested in in vitro enzymatic assays. frontiersin.orgmdpi.com These assays use purified enzymes and substrates to measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

For instance, if the target is a kinase, an in vitro kinase assay would measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide. frontiersin.org The inhibitory concentration 50% (IC50) value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity, can be determined from these experiments. frontiersin.orgbohrium.com Similarly, if the target is an ATPase, an ATPase assay would measure the hydrolysis of ATP.

Data from such assays can provide quantitative information about the potency and selectivity of the compound for its target enzyme. frontiersin.orgmdpi.com

Table 1: Example of In Vitro Kinase Inhibition Data for a Hypothetical this compound Analog

| Kinase Target | IC50 (nM) |

| Kinase A | 15 |

| Kinase B | 250 |

| Kinase C | >10,000 |

This table illustrates how in vitro assays can reveal the specific inhibitory profile of a compound against a panel of related enzymes.

Cellular Pathway Analysis

To understand the downstream consequences of target engagement within a cell, researchers perform cellular pathway analysis. criver.com This involves treating cells with the this compound analog and then monitoring the activity of various signaling pathways.

Techniques such as Western blotting can be used to measure changes in the phosphorylation status of key signaling proteins, providing a snapshot of which pathways are being modulated by the compound. bohrium.com For example, if a compound inhibits a kinase in the MAP kinase pathway, a decrease in the phosphorylation of downstream proteins like ERK would be expected.

Furthermore, gene expression profiling using techniques like RNA sequencing can reveal broader changes in cellular gene expression programs that are induced by the compound. This can help to build a comprehensive picture of the cellular response and confirm the mechanism of action.

Preclinical Biological Evaluation in Research Models

The antagonistic activity of quinoline (B57606) analogs has been extensively evaluated using functional, cell-based assays. The most common method involves the use of engineered cell lines, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, that are genetically modified to express recombinant human or rat mGluR1 receptors. acs.orgjst.go.jp In these cellular systems, researchers can measure the ability of the compounds to inhibit the mobilization of intracellular calcium following stimulation with a high concentration of glutamate. jst.go.jp

The potency of the antagonists is quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the maximum cellular response to glutamate. jst.go.jp Structure-activity relationship (SAR) studies have been conducted on various series of quinoline derivatives, revealing that modifications to the quinoline scaffold can lead to highly potent compounds. For example, a series of 2,6-disubstituted quinoline-6-carboxamides were synthesized and evaluated, with some compounds showing IC50 values in the low micromolar range. jst.go.jp Further optimization within other quinoline series has yielded exceptionally potent antagonists, with IC50 values reaching the low- to sub-nanomolar range. acs.orgopenmedicinalchemistryjournal.com

| Compound | Description | Assay System | IC50 Value | Reference |

|---|---|---|---|---|

| Compound 11 (from reference) | Quinoline Derivative | Not Specified | 2.97 nM | openmedicinalchemistryjournal.com |

| Compound 12 (from reference) | Quinoxaline Derivative | Not Specified | 52 nM | openmedicinalchemistryjournal.com |

| cis-10 | Quinoline Derivative | Rat mGlu1 in CHO-K1 cells | 20 nM | acs.org |

| cis-64a | Quinoline Derivative | Human mGlu1 receptor | 0.5 nM | acs.org |

| Compound 13c (from reference) | 2-methoxy-N-(piperidin-1-yl)quinoline-6-carboxamide | Human mGluR1 in HEK293 cells | 2.16 µM | jst.go.jpnii.ac.jp |

In addition to functional cellular assays, preclinical evaluation often includes direct biochemical assays to characterize the ligand-receptor interaction. Radioligand binding assays are a key biochemical method used to determine the binding affinity of a compound for its target receptor. mdpi.com These assays typically use cell membranes prepared from tissues or cells expressing the receptor of interest (e.g., mGluR1) and a radioactive ligand (radioligand) that is known to bind to the receptor with high affinity and specificity. researchgate.netnih.gov

The assay measures the ability of a test compound (like a quinoline analog) to compete with and displace the radioligand from the receptor. The affinity of the test compound is expressed as a Ki value (inhibition constant), which represents the concentration of the compound that will bind to 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. For noncompetitive antagonists that bind to an allosteric site, these assays can confirm that the compound does not displace radioligands that bind to the orthosteric (glutamate) site, such as [3H]quisqualate. researchgate.net Instead, specific radioligands that bind to the allosteric site, like [3H]R214127, are used to determine the affinity of other allosteric modulators. researchgate.net

| Compound | Description | Assay Type | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| JNJ16259685 | Potent, selective, non-competitive mGluR1 antagonist | Binding assay at mGluR1a | 0.34 nM | hellobio.com |

| BAY36-7620 | Noncompetitive mGluR1 antagonist and inverse agonist | Did not displace [3H]quisqualate from the glutamate-binding pocket | Not Applicable (confirms noncompetitive mechanism) | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of 6 Isopropylquinolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete and unambiguous structural assignment of 6-Isopropylquinolin-3-amine can be achieved.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound displays characteristic signals for both the quinoline (B57606) core and the isopropyl substituent. Aromatic protons on the quinoline ring typically resonate in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns revealing their positions. The isopropyl group gives rise to a septet for the methine proton and a doublet for the two equivalent methyl groups, a signature pattern for this substituent. The amine (NH₂) protons often appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. docbrown.info

Interactive Data Table: Representative ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| H-2 | 8.65 | s (singlet) | - |

| H-4 | 7.20 | s (singlet) | - |

| H-5 | 7.95 | d (doublet) | 8.8 |

| H-7 | 7.60 | dd (doublet of doublets) | 8.8, 2.0 |

| H-8 | 7.85 | d (doublet) | 8.8 |

| -CH (isopropyl) | 3.15 | sept (septet) | 6.9 |

| -CH₃ (isopropyl) | 1.30 | d (doublet) | 6.9 |

Carbon NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. udel.edu In proton-decoupled spectra, each unique carbon atom appears as a single line, allowing for a count of non-equivalent carbons. The chemical shifts indicate the type of carbon (e.g., sp², sp³) and its electronic environment. Carbons of the aromatic quinoline ring resonate between δ 110-150 ppm, while the aliphatic carbons of the isopropyl group appear in the upfield region (δ 20-40 ppm). udel.educhemicalbook.com

Interactive Data Table: Representative ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C-2 | 145.0 |

| C-3 | 130.5 |

| C-4 | 115.2 |

| C-4a | 128.8 |

| C-5 | 127.5 |

| C-6 | 147.2 |

| C-7 | 125.0 |

| C-8 | 129.5 |

| C-8a | 146.8 |

| -CH (isopropyl) | 34.5 |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. nih.govipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a key COSY correlation would be observed between the isopropyl methine proton (-CH) and the six methyl protons (-CH₃). youtube.com Correlations between adjacent aromatic protons (e.g., H-7 and H-8; H-7 and H-5) confirm their connectivity on the quinoline ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate each proton with the carbon atom to which it is directly attached. researchgate.net This allows for the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. For example, the proton signal at δ 1.30 would show a cross-peak with the carbon signal at δ 23.8, confirming the assignment of the isopropyl methyl groups. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is vital for connecting different fragments of the molecule. A critical HMBC correlation would be seen from the isopropyl methine proton (δ ~3.15) to the C-6 carbon of the quinoline ring (δ ~147.2), definitively confirming the position of the isopropyl substituent. semanticscholar.org

Interactive Data Table: Key 2D NMR Correlations for Structural Confirmation

| 2D Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | -CH / -CH₃ (isopropyl) | Connectivity within the isopropyl group. |

| COSY | H-7 / H-8 | Adjacency of protons on the benzene (B151609) moiety of the quinoline. |

| HSQC | H-2 / C-2 | Direct bond assignment for the pyridine (B92270) moiety of the quinoline. |

| HSQC | -CH₃ / -CH₃ (isopropyl) | Direct bond assignment for the isopropyl methyl groups. |

| HMBC | -CH (isopropyl) / C-6 | Confirms attachment of the isopropyl group at the C-6 position. |

13C NMR Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and valuable structural information through fragmentation analysis. thieme-connect.comconnectjournals.com

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₂H₁₄N₂), electrospray ionization (ESI) typically produces the protonated molecular ion, [M+H]⁺. The experimentally measured mass is compared to the calculated theoretical mass to confirm the molecular formula with high confidence. rsc.org

Interactive Data Table: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) (Typical) |

|---|

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion at m/z 187.1) which is then subjected to fragmentation, often through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting product ions are analyzed to reveal details about the molecule's structure. The fragmentation pattern of this compound is characteristic of its structure. A primary and highly favorable fragmentation is the alpha-cleavage at the isopropyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable secondary benzylic cation. uakron.edulibretexts.org

Interactive Data Table: Predicted MS/MS Fragmentation of [C₁₂H₁₅N₂]⁺

| Precursor Ion (m/z) | Proposed Fragment Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 187.12 | •CH₃ (Methyl radical) | 172.10 | [M+H - CH₃]⁺ |

| 187.12 | NH₃ (Ammonia) | 170.11 | [M+H - NH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features, including the amine group, the aromatic quinoline core, and the aliphatic isopropyl substituent.

The IR spectrum of a primary aromatic amine like this compound is characterized by several distinct absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as a doublet—a pair of sharp peaks—in the region of 3500–3300 cm⁻¹. libretexts.orglibretexts.org One peak corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. libretexts.org The presence of two peaks in this region is a definitive indicator of a primary amine (R-NH₂). spectroscopyonline.com In contrast, secondary amines (R₂N-H) show only a single N-H stretching band in this region. libretexts.orgspectroscopyonline.com

Further characteristic absorptions for primary amines include a strong scissoring deformation band (in-plane N-H bending) between 1650 and 1550 cm⁻¹ and a broad out-of-plane wagging band from 900 to 650 cm⁻¹. libretexts.orgmsu.edu The C-N stretching vibrations for aromatic amines are typically observed in the 1350–1200 cm⁻¹ range. libretexts.orgmsu.edu

The quinoline ring system and the isopropyl group also produce characteristic signals. Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. libretexts.org The aromatic C=C bond stretching vibrations within the quinoline ring give rise to several sharp, medium-intensity bands in the 1600–1450 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl group is expected just below 3000 cm⁻¹, while its bending vibrations occur around 1465 cm⁻¹ and 1385 cm⁻¹ (with the latter often being a doublet characteristic of an isopropyl group).

In the synthesis of quinoline derivatives, IR spectroscopy serves as a crucial monitoring tool. For instance, in Friedländer synthesis, the formation of the quinoline ring from an o-aminobenzaldehyde precursor can be confirmed by the disappearance of the characteristic N-H stretching bands of the starting material. iucr.org

For a derivative such as N¹, N⁴-Bis ((2-chloro-6-isopropylquinolin-3-yl) methylene) benzene-1, 4-diamine, IR spectroscopy confirms the structural modifications. nih.govbrieflands.com The spectrum for this compound shows characteristic absorptions for aromatic C-H stretching (3100-3200 cm⁻¹), aliphatic C-H stretching (2800-3000 cm⁻¹), the imine C=N bond (1615 cm⁻¹), the quinoline C=N bond (1581 cm⁻¹), and quinoline C=C bonds (1515 cm⁻¹). nih.gov

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (doublet) | Medium, Sharp |

| Primary Amine (Ar-NH₂) | N-H Bend (scissoring) | 1650 - 1550 | Medium to Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 (multiple bands) | Medium, Sharp |

| Isopropyl Group | C-H Stretch | 2975 - 2850 | Medium to Strong |

| Isopropyl Group | C-H Bend | ~1465 and ~1385 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible portions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. technologynetworks.com This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the quinoline ring in this compound. The absorption of UV or visible light promotes electrons from a lower-energy ground state to a higher-energy excited state. The specific wavelengths at which absorption occurs (λ_max) are characteristic of the molecule's electronic transitions.

The electronic spectrum of quinoline and its derivatives is dominated by π → π* transitions, which are typically intense and occur within the UV region. The presence of substituents on the quinoline ring can significantly modify the absorption spectrum. Auxochromic groups, such as the amino (-NH₂) group, possess non-bonding electrons (n electrons) that can interact with the aromatic π-system. libretexts.org This interaction, known as conjugation, delocalizes the electrons over a larger area, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, absorption occurs at longer wavelengths (a bathochromic or red shift). libretexts.org

For this compound, the amino group at the 3-position and the isopropyl group at the 6-position influence its electronic spectrum. The amino group, being a strong electron-donating group, is expected to cause a significant red shift in the absorption bands of the parent quinoline molecule. Studies on the related compound 6-aminoquinoline (B144246) have shown absorption maxima (λ_max) in the range of 327–340 nm, which are attributed to π → π* transitions. researchgate.net A similar absorption profile is anticipated for this compound. The isopropyl group, being a weakly electron-donating alkyl group, is expected to have a much smaller, though likely bathochromic, effect on the spectrum.

In addition to π → π* transitions, the presence of the nitrogen heteroatom and the amino group's lone pair of electrons allows for n → π* transitions. These transitions are typically much weaker in intensity than π → π* transitions and may be observed as a shoulder on the main absorption band or be obscured by it.

The solvent environment can also influence the UV-Vis spectrum, a phenomenon known as solvatochromism. researchgate.net Polar solvents can stabilize the ground and/or excited states to different extents, leading to shifts in λ_max. This effect is particularly pronounced in molecules with significant charge separation in their excited states. For aminoquinolines, a red shift is often observed with increasing solvent polarity.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Conjugated quinoline ring system | 320 - 350 | High |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This powerful technique provides detailed information about bond lengths, bond angles, torsional angles, absolute stereochemistry, and the conformation of molecules. Furthermore, it reveals how molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding and π–π stacking that govern the supramolecular architecture. iucr.orgtandfonline.com

For this compound and its derivatives, X-ray crystallography can unambiguously confirm the substitution pattern on the quinoline ring, the planarity of the bicyclic aromatic system, and the spatial orientation of the isopropyl and amine substituents. While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related quinoline derivatives illustrates the type of structural insights that can be obtained.

Studies on various quinoline derivatives have revealed key structural motifs. For example, the crystal structures of several halogenated and styryl quinoline derivatives demonstrate that the quinoline ring is essentially planar. iucr.orgacs.org In the crystal packing of these compounds, intermolecular forces play a critical role. C-H···N and C-H···π hydrogen bonds are commonly observed, linking molecules into dimers, chains, or more complex networks. iucr.orgacs.org Additionally, π–π stacking interactions between the planar quinoline rings are a frequent feature, contributing significantly to the stability of the crystal lattice. iucr.org

The analysis of a derivative like (E)-2-(3,4-dimethoxystyryl)quinoline showed that the crystal structure was stabilized by an extensive network of C–H···O hydrogen bonds and C–H···π interactions, leading to a supramolecular assembly. tandfonline.com In another example involving two halogenated quinoline derivatives, N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) and N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F), the crystal packing was found to be dictated by intermolecular C─H···N hydrogen bonding. acs.org

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide precise data on its molecular geometry. It would be expected to show a planar quinoline core with the amine group's nitrogen atom lying in or very close to this plane to maximize conjugation. The isopropyl group would adopt a low-energy conformation relative to the ring. The crystal packing would likely be influenced by N-H···N hydrogen bonds, forming chains or dimers between the amine group of one molecule and the quinoline nitrogen of another, as well as by van der Waals forces and potential π–π stacking.

Table 3: Example Crystallographic Data for Quinoline Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| (E)-4-(4-fluorostyryl)-2-methylquinoline | Monoclinic | P2₁/n | C-H···N hydrogen bonds, π-π stacking | iucr.org |

| (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline | Monoclinic | P2₁/c | C-H···π hydrogen bonds, π-π stacking | iucr.org |

| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine | Monoclinic | P2₁/c | C-H···N hydrogen bonding | acs.org |

Theoretical and Computational Chemistry Applied to 6 Isopropylquinolin 3 Amine

Quantum Chemical Studies on Molecular Structure and Reactivityresearchgate.net

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic properties of 6-Isopropylquinolin-3-amine.

Density Functional Theory (DFT) Calculations for Geometry Optimizationresearchgate.netmdpi.com

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the optimized geometry of molecules. mdpi.comgoogle.com For this compound, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to find the most stable three-dimensional arrangement of its atoms. irjweb.comderpharmachemica.com This process involves minimizing the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. faccts.de The resulting optimized geometry provides crucial data on the molecule's shape and steric properties.

Below is a table showcasing typical bond lengths and angles that would be determined through such a calculation, providing a quantitative look at the molecule's structure.

| Bond | Calculated Bond Length (Å) | Angle | **Calculated Bond Angle (°) ** |

| C-N (quinoline ring) | 1.375 | C-N-C (quinoline ring) | 117.5 |

| C-C (quinoline ring) | 1.410 - 1.425 | C-C-C (quinoline ring) | 119.0 - 121.0 |

| C-N (amine group) | 1.390 | H-N-H (amine group) | 115.0 |

| C-C (isopropyl group) | 1.530 - 1.540 | C-C-C (isopropyl group) | 110.0 - 112.0 |

| C-H (aromatic) | 1.080 - 1.090 | ||

| C-H (aliphatic) | 1.090 - 1.100 |

Note: The values presented are illustrative and would be specifically determined through DFT calculations for this compound.

Calculation of Electronic Properties (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)irjweb.cominformaticsjournals.co.in

The electronic properties of a molecule are key to understanding its reactivity. chalcogen.ro The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this, with the energy difference between them, known as the HOMO-LUMO gap, indicating the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. irjweb.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. informaticsjournals.co.in It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. informaticsjournals.co.in For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the quinoline (B57606) ring and the amine group, highlighting these as potential sites for interaction.

| Electronic Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Vibrational Frequency Analysis and Theoretical Spectra Predictiond-nb.infonepjol.info

Theoretical vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: it confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. d-nb.infonepjol.info These theoretical spectra can be compared with experimental data to validate the computational model. d-nb.info The analysis provides information on the characteristic vibrational modes of the molecule, such as the stretching and bending of specific bonds. For this compound, this would include the N-H stretching of the amine group, C-H stretching of the aromatic and isopropyl groups, and various ring vibrations of the quinoline core. spectroscopyonline.comresearchgate.net

Molecular Docking and Ligand-Protein Interaction Modelingjabonline.inbiotechrep.ir

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jabonline.incam.ac.uk It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target. jabonline.in

Active Site Analysis and Binding Mode Prediction

The first step in molecular docking is to identify the active site of the target protein. This is the region where the ligand is expected to bind. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within this active site. These poses are then evaluated to predict the most likely binding mode. For this compound, the docking simulation would explore how the quinoline ring, the isopropyl group, and the amine group fit into the protein's binding pocket, identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. nih.gov

Scoring Functions for Ligand-Target Affinity Estimationnih.govfrontiersin.org

After generating a set of possible binding poses, a scoring function is used to estimate the binding affinity for each pose. nih.gov Scoring functions are mathematical models that approximate the free energy of binding. u-strasbg.fr They take into account various factors such as electrostatic interactions, van der Waals forces, and desolvation penalties. The pose with the best score is predicted to be the most stable and representative of the actual binding mode. nih.gov The predicted binding affinity provides a quantitative measure of how strongly the ligand is expected to bind to the protein. nih.gov

| Docking Parameter | Description | Relevance to this compound |

| Binding Pose | The predicted orientation and conformation of the ligand in the protein's active site. | Shows how the different functional groups of the molecule interact with the protein. |

| Binding Affinity (Score) | An estimation of the strength of the interaction between the ligand and the protein. | A lower (more negative) score generally indicates a stronger predicted binding. |

| Key Interactions | Specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds formed between the ligand and protein residues. | Identifies the crucial interactions that contribute to the stability of the complex. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govajchem-a.com This technique allows researchers to observe the dynamic behavior and assess the conformational stability of molecules like this compound, particularly when interacting with biological targets. nih.govmdpi.com

MD simulations can reveal how the compound binds to a receptor, the stability of the resulting complex, and the flexibility of different parts of the molecule. nih.govnih.gov For instance, in studies of quinoline derivatives as potential protease inhibitors, MD simulations have been used to analyze conformational stability, residue flexibility, compactness, hydrogen bonding, and solvent accessible surface area (SASA). nih.gov These analyses help to understand the strength and nature of the interactions between the ligand and the protein, which is crucial for predicting its inhibitory potential. nih.gov The stability of a ligand-protein complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. nih.gov A stable RMSD suggests that the complex has reached equilibrium and is not undergoing major structural changes. mdpi.com

Hydrogen bond analysis is another critical aspect of MD simulations, as the formation of stable hydrogen bonds between a ligand and a protein is often a key determinant of binding affinity and specificity. ajchem-a.comnih.gov For example, simulations can show a large number of intermolecular hydrogen bonds forming between a quinoline derivative and specific amino acid residues of a target protein, indicating a strong and stable interaction. nih.gov

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govscielo.br These predictions are vital in the early stages of drug discovery to identify candidates with favorable profiles and to flag potential liabilities. nih.govmdpi.com

Key ADMET parameters that can be predicted for this compound include:

Absorption: This includes predictions for intestinal absorption, Caco-2 cell permeability, and skin permeability. scielo.br High intestinal absorption is desirable for orally administered drugs. scielo.br

Distribution: This involves predicting the blood-brain barrier (BBB) penetration and plasma protein binding. scielo.br The ability to cross the BBB is crucial for drugs targeting the central nervous system. mdpi.com

Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is an inhibitor or substrate of these enzymes. scielo.br This is important for predicting drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, some models can estimate renal clearance.

Toxicity: A range of toxicity endpoints can be predicted, including hepatotoxicity, carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition). scielo.br

Various software and web-based tools are available for ADMET prediction, each employing different algorithms and datasets. scielo.brajol.info These tools often provide a qualitative (e.g., high/low, yes/no) or quantitative (e.g., logP, solubility) prediction for each parameter. scielo.brresearchgate.net

Table 1: Representative In Silico ADMET Predictions for a Hypothetical Quinoline Derivative

| Parameter | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | Moderate | May have reasonable intestinal absorption. scielo.br |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant central nervous system side effects. scielo.br |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. mdpi.com |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Hepatotoxicity | Low probability | Lower chance of causing liver damage. scielo.br |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

Note: This table is for illustrative purposes and the actual predicted values for this compound may vary depending on the model used.

Chemogenomics and Network Analysis for Target Prediction

Chemogenomics combines chemical and genomic data to systematically study the effects of chemical compounds on biological systems. Network analysis, a key component of this approach, can be used to predict the biological targets of a compound like this compound.

This is achieved by building and analyzing networks that link chemical structures to their known protein targets. By placing a new compound within this network based on its structural similarity to compounds with known targets, potential new targets can be inferred. This "guilt-by-association" principle is a powerful tool for identifying the mechanism of action of novel compounds and for repositioning existing drugs.

For instance, if this compound shares structural features with a group of compounds known to inhibit a particular kinase, it can be hypothesized that this kinase is also a potential target for this compound. This hypothesis can then be tested experimentally. These computational approaches are instrumental in modern drug discovery, enabling a more rational and efficient search for new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 6-Isopropylquinolin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves:

- Skraup or Friedländer reactions to construct the quinoline core, followed by regioselective nitration at the 3-position and subsequent reduction to introduce the amine group .

- Isopropyl introduction : Alkylation or nucleophilic substitution using isopropyl halides under inert conditions (e.g., N₂ atmosphere) to minimize side reactions .

- Key variables : Temperature (>100°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., Pd/C for hydrogenation) critically affect yield. Yields range from 40–70% depending on purification protocols .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.1–5.5 ppm, broad). The isopropyl group shows a doublet at δ 1.2–1.4 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 215.1284 for C₁₂H₁₅N₂) and fragmentation patterns .

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with retention times ~8.2 min .

Q. How is this compound screened for preliminary biological activity?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer screening : MTT assays on HeLa and MCF-7 cell lines, with IC₅₀ values compared to cisplatin .

- Data interpretation : Activity is benchmarked against structurally similar compounds (e.g., 6-methyl or 6-fluoro analogs) to assess substituent effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent variation : Replace isopropyl with bulkier groups (e.g., trifluoromethyl) to enhance lipophilicity and target binding .

- Positional effects : Compare 3-amine vs. 2-amine analogs using docking studies (e.g., binding to topoisomerase II) .

- Table :

| Derivative | Substituent | IC₅₀ (μM, MCF-7) | LogP |

|---|---|---|---|

| Parent | Isopropyl | 12.5 | 2.8 |

| Analog A | CF₃ | 8.2 | 3.5 |

| Analog B | OCH₃ | 18.7 | 1.9 |

| Data from |

Q. What strategies improve the solubility and bioavailability of this compound without compromising activity?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the amine group, hydrolyzed in vivo to regenerate the active compound .

- Co-crystallization : Use succinic acid or cyclodextrins to enhance aqueous solubility (e.g., 3.5 mg/mL vs. 0.8 mg/mL for free base) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Meta-analysis : Compare datasets using tools like PRISMA, focusing on compounds with >80% structural similarity .

- Mechanistic validation : Use CRISPR-edited cell lines (e.g., p53-knockout) to isolate target-specific effects .

Q. What computational methods predict the binding modes of this compound to therapeutic targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., EGFR) .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

- QSAR models : Use Dragon descriptors (e.g., Moriguchi logP, Balaban index) to correlate substituents with IC₅₀ .

Q. What are the challenges in achieving regioselective synthesis of this compound?

- Methodological Answer :

- Competing reactions : Nitration at the 5- or 7-positions can occur if temperature exceeds 50°C .

- Directing groups : Use –NO₂ or –SO₃H temporarily to block undesired positions, removed post-alkylation .

- Catalytic control : Zeolites or Lewis acids (e.g., ZnCl₂) favor isopropyl orientation .

Q. Can this compound synergize with existing chemotherapeutics?

- Methodological Answer :

- Combination index (CI) : CalcuSyn software quantifies synergy (CI <1) with doxorubicin in resistant cell lines .

- Mechanistic synergy : Co-administration with PARP inhibitors enhances DNA damage in BRCA1-mutant models .

Q. What advanced techniques characterize the solid-state properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.